1-(2,4-Dichlorophenyl)sulfonylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorophenyl)sulfonylpiperidine, also known as DSP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent blocker of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse. DSP has been used to investigate the role of dopamine in various physiological and pathological conditions, and it has also been studied as a potential therapeutic agent for the treatment of certain neurological disorders.
Wirkmechanismus
1-(2,4-Dichlorophenyl)sulfonylpiperidine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synapse. This leads to an increase in dopamine levels in the synapse, which can have various effects depending on the brain region and the physiological conditions. This compound has been shown to increase locomotor activity and induce stereotypic behavior in animals, which are characteristic effects of dopamine agonists.
Biochemical and Physiological Effects:
The effects of this compound on dopamine signaling are complex and depend on various factors such as the dose, the brain region, and the physiological conditions. In general, this compound has been shown to increase dopamine levels in the synapse and enhance dopamine signaling. This can lead to various effects such as increased locomotor activity, stereotypic behavior, and reinforcement of drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dichlorophenyl)sulfonylpiperidine has several advantages for lab experiments, including its potency and selectivity for the dopamine transporter. It can be used to investigate the role of dopamine in various physiological and pathological conditions, and it can also be used to study the effects of psychostimulant drugs on dopamine signaling. However, this compound also has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,4-Dichlorophenyl)sulfonylpiperidine and its effects on dopamine signaling. One potential direction is the development of new therapeutic agents based on this compound or similar compounds that target the dopamine transporter. Another direction is the investigation of the role of dopamine signaling in various neurological disorders, including addiction, depression, and Parkinson's disease. Additionally, the effects of this compound on other neurotransmitter systems and brain regions could be studied to gain a better understanding of its complex effects on behavior and physiology.
Synthesemethoden
The synthesis of 1-(2,4-Dichlorophenyl)sulfonylpiperidine involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidine. This reaction results in the formation of this compound as a white crystalline solid. The yield of the reaction can be improved by using a catalyst such as triethylamine.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorophenyl)sulfonylpiperidine has been extensively studied in the field of neuroscience due to its ability to block the dopamine transporter. This property has been used to investigate the role of dopamine in various physiological and pathological conditions, including addiction, depression, and Parkinson's disease. This compound has also been used to study the effects of psychostimulant drugs such as cocaine and amphetamines on dopamine signaling.
Eigenschaften
443904-59-4 | |
Molekularformel |
C11H13Cl2NO2S |
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c12-9-4-5-11(10(13)8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI-Schlüssel |
RLTFPOFZJVKHPY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.